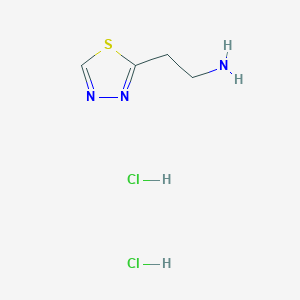

2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride

Beschreibung

Structural Elucidation of 2-(1,3,4-Thiadiazol-2-yl)ethanamine Dihydrochloride

IUPAC Nomenclature and Systematic Chemical Identification

The compound under investigation follows the International Union of Pure and Applied Chemistry nomenclature system, where it is systematically designated as 2-(1,3,4-thiadiazol-2-yl)ethanamine;dihydrochloride. This nomenclature reflects the structural components of the molecule, indicating the presence of a 1,3,4-thiadiazole ring system connected to an ethanamine chain, with the compound existing as a dihydrochloride salt. The systematic name clearly delineates the positioning of the ethanamine substituent at the 2-position of the thiadiazole ring, providing unambiguous identification of the molecular structure.

The compound is registered under the Chemical Abstracts Service number 1523571-16-5, which serves as a unique numerical identifier for this specific chemical substance. Additional systematic identifiers include the Molecular Design Limited number MFCD27987982 and the PubChem Compound Identifier 91663902. These identification codes ensure accurate referencing and retrieval of chemical information across various databases and literature sources.

Alternative nomenclature variations for this compound include 1,3,4-Thiadiazole-2-ethylamine dihydrochloride and 1,3,4-Thiadiazole-2-ethylamine 2HCl, which represent equivalent systematic names emphasizing different aspects of the molecular structure. The compound is also designated as 2-(1,3,4-thiadiazol-2-yl)ethan-1-amine dihydrochloride in certain chemical databases, providing additional nomenclature consistency across different referencing systems.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₄H₉Cl₂N₃S, representing the complete stoichiometric composition of the dihydrochloride salt. This formula indicates the presence of four carbon atoms, nine hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one sulfur atom within the molecular structure. The molecular weight is precisely determined as 202.11 grams per mole, providing essential information for quantitative analytical procedures and synthetic calculations.

The base compound, without the dihydrochloride salt formation, possesses the molecular formula C₄H₇N₃S with a corresponding molecular weight of 129.04 grams per mole. The addition of two hydrochloric acid molecules to form the dihydrochloride salt increases the total molecular weight by 73.07 grams per mole, reflecting the incorporation of two chlorine atoms and two additional hydrogen atoms in the salt structure.

| Component | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| Base compound | C₄H₇N₃S | 129.04 |

| Dihydrochloride salt | C₄H₉Cl₂N₃S | 202.11 |

| Hydrochloric acid contribution | 2HCl | 73.07 |

The monoisotopic mass of the parent compound is calculated as 200.989424 atomic mass units, providing precise mass information for high-resolution mass spectrometric analysis. This data enables accurate identification and quantification of the compound in complex analytical matrices using advanced mass spectrometric techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Data

Nuclear Magnetic Resonance spectroscopy provides crucial structural information for this compound through analysis of hydrogen and carbon environments within the molecule. The proton Nuclear Magnetic Resonance spectrum reveals characteristic chemical shifts that correspond to specific molecular environments within the thiadiazole ring system and ethanamine chain. The thiadiazole ring proton typically resonates in the aromatic region, exhibiting a distinctive chemical shift pattern consistent with the electron-deficient heterocyclic environment.

The ethanamine chain protons display characteristic multipicity patterns in the aliphatic region of the spectrum. The methylene protons adjacent to the thiadiazole ring demonstrate specific coupling patterns with neighboring protons, while the terminal amino group protons exhibit chemical shifts influenced by the protonation state in the dihydrochloride salt form. These spectral characteristics provide definitive structural confirmation and enable detailed analysis of the molecular connectivity.

Carbon-13 Nuclear Magnetic Resonance spectroscopy complements the proton data by providing information about carbon environments throughout the molecule. The thiadiazole ring carbons exhibit chemical shifts characteristic of nitrogen and sulfur-containing heterocycles, while the ethanamine carbon atoms display shifts consistent with aliphatic carbon environments. The quaternary carbon of the thiadiazole ring typically appears in a diagnostic chemical shift range that confirms the ring structure.

Related thiadiazole derivatives demonstrate similar Nuclear Magnetic Resonance characteristics, with variations in chemical shifts corresponding to different substituent patterns. Studies of analogous compounds show that the thiadiazole ring system produces characteristic spectral signatures that enable structural identification and purity assessment.

Infrared (IR) Vibrational Signatures

Infrared spectroscopy provides valuable information about the functional groups and molecular vibrations present in this compound. The spectrum exhibits characteristic absorption bands corresponding to specific molecular vibrations that serve as fingerprints for structural identification. The compound displays strong absorption bands attributed to nitrogen-hydrogen stretching vibrations from the protonated amino groups in the dihydrochloride salt form.

The thiadiazole ring system contributes distinctive vibrational modes to the infrared spectrum, including carbon-nitrogen stretching vibrations and ring breathing modes characteristic of the five-membered heterocycle. These absorption bands appear in diagnostic frequency regions that enable identification of the thiadiazole moiety and differentiation from other heterocyclic systems. The carbon-sulfur stretching vibrations within the ring provide additional structural confirmation through their characteristic frequency positions.

Comparative studies of related thiadiazole compounds reveal consistent infrared spectral patterns that validate the structural assignments. Research on similar derivatives shows characteristic absorption bands near 1624-1657 cm⁻¹ attributed to carbon-nitrogen stretching vibrations, confirming the presence of the thiadiazole ring system. The infrared spectrum serves as a rapid and reliable method for compound identification and purity assessment.

The salt formation in the dihydrochloride form introduces additional vibrational modes associated with the ionic interactions between the protonated amino groups and chloride counterions. These interactions produce characteristic spectral features that distinguish the salt form from the neutral base compound.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular ion and fragmentation pathways of this compound. The compound exhibits a molecular ion peak corresponding to the complete molecular structure, enabling direct molecular weight confirmation and elemental composition determination. High-resolution mass spectrometry allows precise mass measurement that supports molecular formula assignment and structural verification.

The fragmentation pattern of the compound reveals characteristic breakdown pathways that provide structural information about the molecular connectivity. The thiadiazole ring system typically exhibits specific fragmentation behaviors that generate diagnostic product ions. The ethanamine chain may undergo fragmentation at predictable bond positions, producing fragment ions that confirm the substituent attachment and molecular architecture.

Collision cross section measurements predict specific values for various ionic forms of the compound, including protonated, sodiated, and other adduct species. For the protonated molecular ion [M+H]⁺, the predicted collision cross section is 122.0 Ų, while the sodium adduct [M+Na]⁺ exhibits a predicted value of 131.4 Ų. These measurements provide additional confirmation of molecular structure and enable enhanced identification confidence in complex analytical scenarios.

| Adduct Form | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 130.04335 | 122.0 |

| [M+Na]⁺ | 152.02529 | 131.4 |

| [M-H]⁻ | 128.02879 | 123.1 |

| [M+NH₄]⁺ | 147.06989 | 143.4 |

The mass spectrometric data enables quantitative analysis and structural confirmation through comparison with theoretical fragmentation patterns and reference standards. This analytical approach provides high confidence in compound identification and purity assessment for research and analytical applications.

Crystallographic Studies and Three-Dimensional Conformational Analysis

Crystallographic analysis of this compound provides detailed three-dimensional structural information about the molecular geometry and intermolecular interactions within the crystal lattice. The compound typically crystallizes in specific space groups that reflect the symmetry and packing arrangements of the molecules. X-ray diffraction studies reveal precise bond lengths, bond angles, and dihedral angles that characterize the molecular conformation.

The thiadiazole ring system exhibits planar geometry characteristic of aromatic heterocycles, with bond lengths and angles consistent with the delocalized electronic structure. The ethanamine substituent adopts specific conformational preferences that minimize steric interactions while optimizing intermolecular hydrogen bonding opportunities. The dihydrochloride salt formation influences the crystal packing through ionic interactions and hydrogen bonding networks.

Related crystallographic studies of thiadiazole derivatives demonstrate consistent structural features that validate the expected molecular geometry. Research on similar compounds reveals that the thiadiazole ring maintains planarity with specific bond length patterns characteristic of the nitrogen and sulfur heteroatoms. The crystal packing is typically dominated by hydrogen bonding interactions and π-π stacking arrangements between aromatic ring systems.

Computational analysis complements experimental crystallographic data by providing insights into conformational flexibility and energetic preferences. Density functional theory calculations predict optimal molecular geometries and electronic properties that support experimental observations. These theoretical studies enable understanding of the relationship between molecular structure and chemical behavior, providing valuable information for structure-activity relationships and molecular design applications.

The three-dimensional structure reveals important information about molecular recognition properties and potential binding interactions with biological targets. The spatial arrangement of functional groups influences the compound's ability to participate in hydrogen bonding, electrostatic interactions, and hydrophobic contacts that determine biological activity and pharmacological properties.

Eigenschaften

IUPAC Name |

2-(1,3,4-thiadiazol-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S.2ClH/c5-2-1-4-7-6-3-8-4;;/h3H,1-2,5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHVZRGTKTXSRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Thiosemicarbazide Derivatives

One common method starts with the reaction of thiosemicarbazides with carbon disulfide in the presence of a base such as potassium hydroxide to form 1,3,4-thiadiazole-2-thiones. For example:

- 4-(Trifluoromethyl)phenyl thiosemicarbazide reacts with carbon disulfide under reflux with KOH to yield 5-(4-(trifluoromethyl)phenyl)amino-1,3,4-thiadiazole-2-thione intermediates.

This intermediate can then be alkylated with chloroacetamides or haloalkylamines to introduce the ethanamine moiety.

Alkylation with Haloalkylamines

The key step for introducing the ethanamine group involves nucleophilic substitution reactions where the thiadiazole ring bearing a thiol or thione group reacts with haloalkylamines in the presence of a base like potassium carbonate in solvents such as dimethylformamide (DMF).

Salt Formation (Dihydrochloride)

The free base 2-(1,3,4-thiadiazol-2-yl)ethanamine is then treated with hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility for pharmaceutical use.

- This step typically involves dissolving the free amine in an organic solvent or water and adding an excess of HCl, followed by crystallization of the dihydrochloride salt.

Representative Experimental Procedure

Analytical and Purification Techniques

- Purification: Silica gel column chromatography is commonly used after alkylation steps to purify the intermediate and final products.

- Characterization: The compounds are characterized by IR, ^1H-NMR, ^13C-NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

- Melting points: Typical melting points for intermediates and final compounds range from 95°C to 162°C, depending on the derivative and salt form.

Research Findings and Comparative Data

The thiosemicarbazide route is more direct and widely used for preparing 1,3,4-thiadiazole derivatives with ethanamine substitution, offering good yields and straightforward purification. The malonate ester method is more complex but can be adapted for related thiadiazole derivatives.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Alkylated or acylated thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound is investigated for various applications:

Chemistry

2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique thiadiazole structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

Biology

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Thiadiazole derivatives have demonstrated significant antimicrobial activity against various pathogens. For instance, studies show that compounds with similar structures have lower minimum inhibitory concentrations (MICs) than standard antibiotics like itraconazole .

- Anticancer Activity : The compound has shown promising results in inhibiting cell proliferation in cancer cell lines. Modifications to the thiadiazole structure can enhance cytotoxicity against different cancer types .

Medicine

Ongoing research explores the potential of this compound as a therapeutic agent. Its interaction with specific enzymes and receptors could lead to the development of new drugs targeting various diseases.

The biological activity of this compound can be summarized as follows:

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of thiadiazole derivatives against various bacteria. Results indicated significant antibacterial activity with MIC values lower than standard treatments:

| Compound | Target Organism | MIC (μg/mL) | Comparison |

|---|---|---|---|

| Compound A | S. aureus | 32.6 | Lower than itraconazole (47.5) |

| Compound B | E. coli | 62.5 | Comparable to streptomycin |

Cytotoxicity Against Cancer Cells

In vitro studies demonstrated that derivatives of thiadiazoles exhibited cytostatic effects on human cancer cell lines, suggesting their potential for development into therapeutic agents .

Wirkmechanismus

The mechanism of action of 2-(1,3,4-thiadiazol-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.

Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs in the 1,3,4-Thiadiazole Family

The following table compares 2-(1,3,4-thiadiazol-2-yl)ethanamine dihydrochloride with structurally related thiadiazole derivatives:

Key Observations :

- Chain Length Impact : The ethylamine group in the target compound may improve solubility compared to shorter-chain analogs like (1,3,4-thiadiazol-2-yl)methanamine dihydrochloride .

- Substituent Effects: Derivatives with phenoxyacetamide groups (e.g., 5f) exhibit higher melting points (158–160°C) and reported bioactivity, likely due to increased molecular rigidity and functional diversity .

- Chlorinated Derivatives: Compounds like 5-(2,4-dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine demonstrate enhanced crystallinity via intermolecular hydrogen bonding, a property critical for material stability .

Functional Group Variations: Thiadiazole vs. Oxadiazole

1,3,4-Oxadiazole-2-ethylamine hydrochloride (CAS: 1228878-58-7) replaces the sulfur atom in the thiadiazole ring with oxygen. Key differences include:

- Bioactivity : Thiadiazoles are more commonly associated with pesticidal activities, whereas oxadiazoles often serve as bioisosteres in drug design .

Biologische Aktivität

2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride is a compound characterized by its thiadiazole ring structure, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including antimicrobial and anticancer activities. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Target Interactions

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that compounds containing a 1,3,4-thiadiazole nucleus can bind to enzymes and receptors involved in critical biochemical pathways. For instance:

- Enzyme Inhibition : The compound has been shown to inhibit DNA synthesis, affecting both human tumor cells and bacterial cells.

- Receptor Modulation : It interacts with histamine receptors, suggesting a role in modulating inflammatory responses.

Biological Activities

The compound exhibits a broad spectrum of biological activities:

- Antimicrobial Activity : Studies have demonstrated significant antimicrobial effects against various pathogens. For example, it showed higher antibacterial activity against E. coli and Streptococcus pyogenes compared to standard antibiotics .

- Antitumor Activity : Research has indicated that derivatives of thiadiazole compounds possess cytotoxic effects against cancer cell lines. For instance, certain analogs demonstrated potent inhibitory activity against human cancer cell lines such as A549 and Hela .

- Anti-inflammatory Effects : The compound's modulation of inflammatory pathways highlights its potential in treating inflammatory diseases.

Case Studies and Experimental Data

Numerous studies have explored the biological activity of this compound:

The pharmacokinetic profile of this compound is crucial for its therapeutic efficacy:

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride with high purity?

To optimize synthesis, researchers should:

- Vary reaction conditions : Adjust temperature (e.g., 80–120°C), solvent polarity (e.g., ethanol vs. DMF), and reaction time to maximize yield.

- Catalyst screening : Test bases like triethylamine or K2CO3 to facilitate cyclization of thiadiazole precursors.

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH2Cl2/MeOH) to isolate the dihydrochloride salt. Validate purity via HPLC (>95%) and elemental analysis .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the thiadiazole ring (δ 8.5–9.5 ppm for aromatic protons) and ethylamine chain (δ 2.5–3.5 ppm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]<sup>+</sup> at m/z 208.05).

- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen bonding in the dihydrochloride form .

Q. How should researchers ensure the compound’s stability during storage and experimental use?

- Storage : Keep in an inert atmosphere (argon) at room temperature, protected from light and moisture to prevent decomposition.

- Handling : Prepare fresh solutions in degassed buffers (pH 4–6) for biological assays. Monitor degradation via UV-Vis spectroscopy (λmax 270–290 nm) .

Advanced Research Questions

Q. What mechanisms underlie the biological activity of thiadiazole derivatives like this compound?

Thiadiazoles exhibit bioactivity via:

- Enzyme inhibition : Competitive binding to catalytic sites (e.g., acetylcholinesterase or fungal cytochrome P450).

- Receptor modulation : Structural analogs show agonist/antagonist effects on histamine or serotonin receptors.

- ROS generation : Thiadiazole rings may induce oxidative stress in pathogens, as seen in fungicidal studies .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Modify substituents : Introduce electron-withdrawing groups (e.g., -NO2) at the thiadiazole 5-position to enhance electrophilic reactivity.

- Chain elongation : Extend the ethylamine side chain to improve membrane permeability (logP >1.5 predicted via QSAR modeling).

- Salt forms : Compare dihydrochloride vs. sulfate salts for solubility and bioavailability differences .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Assay standardization : Validate protocols (e.g., MIC for antimicrobial tests) against reference strains (e.g., C. albicans ATCC 90028).

- Purity verification : Use LC-MS to detect impurities (e.g., unreacted thiadiazole precursors) that may skew results.

- Model selection : Compare in vitro (cell lines) vs. in vivo (rodent) models to account for metabolic differences. Cross-reference findings with PubChem bioassay data .

Methodological Notes

- Safety : Follow GHS guidelines for handling (wear PPE, avoid inhalation). First aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

- Data validation : Use EPA DSSTox or PubChem for physicochemical property verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.